APD791 is a synthetically derived small molecule that acts as a potent and selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [ [] ] This compound has been investigated for its potential as an antithrombotic agent due to its ability to inhibit serotonin-amplified platelet aggregation. [ [] ]
The synthesis of APD791 and its analogs has been described in the literature. [ [] ] While the specific steps for APD791 are not detailed in the provided abstracts, the synthesis likely involves a multi-step process starting from commercially available materials. The process likely includes the formation of the central benzamide core, followed by the sequential introduction of the methoxy group, the morpholinoethoxy side chain, and finally the 1-methyl-1H-pyrazol-5-yl substituent.
APD791 exerts its antithrombotic effects by acting as a highly selective inverse agonist of the 5-HT2A receptor. [ [] ] This means that APD791 binds to the 5-HT2A receptor and stabilizes it in its inactive conformation, thereby preventing the binding and downstream signaling of serotonin. This inhibition of serotonin signaling in platelets ultimately leads to a reduction in platelet aggregation. [ [] ]
The primary application of APD791 explored in the provided research is its potential as an antithrombotic agent. [ [] ] Its ability to potently and selectively inhibit serotonin-amplified human and dog platelet aggregation makes it a promising candidate for the prevention and treatment of arterial thrombosis. [ [] ] Further research is needed to determine its efficacy and safety in clinical settings.
CAS No.: 2226-71-3
CAS No.: 13966-05-7
CAS No.: 168704-96-9
CAS No.: 10606-14-1